molecular formula C16H30O2 B3059037 Isotridecyl acrylate CAS No. 93804-10-5

Isotridecyl acrylate

Cat. No. B3059037
CAS RN: 93804-10-5
M. Wt: 254.41 g/mol
InChI Key: NNQPQJLMERNWGN-UHFFFAOYSA-N
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Description

Isotridecyl acrylate is an acrylate ester . Acrylates are the esters, salts, and conjugate bases of acrylic acid and its derivatives . They are made from acrylate monomer, which usually comprises esters containing vinyl groups . These are two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .


Synthesis Analysis

The synthesis of acrylate monomers, such as isotridecyl acrylate, can be achieved through various methods. One common procedure involves the reaction of an alcohol with (meth)acryloyl chloride . In a laboratory scale continuous flow process, (meth)acryloyl chloride is reacted with alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters .


Molecular Structure Analysis

Acrylates are bifunctional in nature: the vinyl group is susceptible to polymerization, and the carbonyl group carries myriad functionality using alcohols or amines . The resulting polymers are characterized with a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains .


Chemical Reactions Analysis

Acrylates, including isotridecyl acrylate, undergo radical polymerization . This process involves the formation of polymers through the reaction of certain monomers containing a double bond .


Physical And Chemical Properties Analysis

Isotridecyl acrylate is a liquid at 20°C . It has a boiling point of 158°C at 50 mmHg and a flash point of 116°C . Its specific gravity is 0.89, and it has a refractive index of 1.44 . It is soluble in methanol .

Scientific Research Applications

Polymerization Processes

  • Cold Plasma Process for Polymerization : Isotridecyl acrylate (ISO), a hydrogenated monomer, was polymerized using a low-pressure Microwave (MW) plasma process. The reactivity of ISO followed the order AC8>ISO>MAC8, indicating its significant role in the polymerization process (Hochart, Levalois-Mitjaville, & Jaeger, 2000).

Catalysis and Synthetic Reactions

  • Dimerization of Acrylonitrile and Acrylate : Isotridecyl acrylate was dimerized to form 2-methyleneglutaronitrile and 2-methyleneglutarate using a binary catalyst system comprising a copper compound and an isocyanide. This process underscores its importance in catalytic and synthetic chemistry (Saegusa, Ito, Kinoshita, & Tomita, 1970).

Future Directions

The future of isotridecyl acrylate and similar acrylates lies in their potential applications. They are important in the production of acrylate adhesives, vacuum impregnation sealants, and high solids acrylic polyols for automotive coatings . They offer low viscosity and low odor combined with low shrinkage on polymerization .

properties

IUPAC Name

11-methyldodecyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-4-16(17)18-14-12-10-8-6-5-7-9-11-13-15(2)3/h4,15H,1,5-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQPQJLMERNWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30917859
Record name 11-Methyldodecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isotridecyl acrylate

CAS RN

93804-10-5
Record name Isotridecyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methyldodecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isotridecyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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